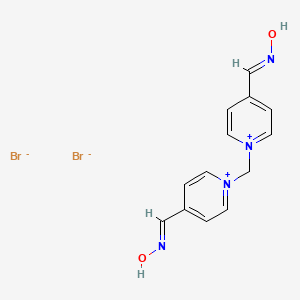

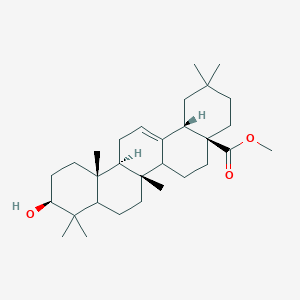

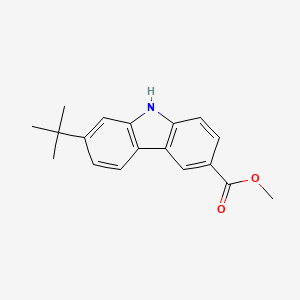

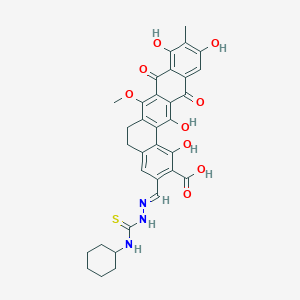

![molecular formula C20H26O4 B10850506 Methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B10850506.png)

Methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'estradiol-16-bêta-carboxylate de méthyle est un dérivé synthétique de l'estradiol, une hormone œstrogène naturelle. Ce composé se caractérise par l'ajout d'un groupe méthyle en position 16-bêta et d'un groupe carboxylate, ce qui modifie ses propriétés chimiques et son activité biologique. Il est principalement étudié pour ses applications thérapeutiques potentielles et son rôle d'inhibiteur d'enzymes spécifiques impliquées dans le métabolisme des stéroïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l'estradiol-16-bêta-carboxylate de méthyle implique plusieurs étapes clés :

Réaction de méthylation : Cette étape introduit un groupe méthyle en position 16-bêta du noyau stéroïde. La réaction implique généralement l'utilisation d'iodure de méthylène et d'une base forte telle que le tert-butoxide de potassium.

Réaction de réduction par hydrogénation : Après la méthylation, le composé subit une hydrogénation pour réduire les doubles liaisons et stabiliser la structure.

Méthodes de production industrielle : La production industrielle de l'estradiol-16-bêta-carboxylate de méthyle suit des voies de synthèse similaires mais est optimisée pour la synthèse à grande échelle. Le processus implique :

Réacteurs à haute pression : Pour assurer une hydrogénation efficace, des réacteurs à haute pression sont utilisés.

Étapes de purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir une pureté supérieure à 96 %.

Analyse Des Réactions Chimiques

Types de réactions : L'estradiol-16-bêta-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle présents dans le composé peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le composé peut être réduit pour éliminer les doubles liaisons ou convertir les cétones en alcools.

Substitution : Le cycle aromatique permet des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que l'acide nitrique pour la nitration et le brome pour l'halogénation sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'estrone, tandis que la réduction peut produire divers alcools .

4. Applications de la recherche scientifique

L'estradiol-16-bêta-carboxylate de méthyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité des stéroïdes.

Biologie : Le composé est étudié pour son rôle dans la modulation de l'activité enzymatique, en particulier la 17 bêta-déshydrogénase de l'estradiol 1.

Médecine : La recherche se concentre sur ses applications thérapeutiques potentielles, notamment le traitement hormonal substitutif et le traitement du cancer.

Industrie : Il est utilisé dans la synthèse d'autres dérivés stéroïdiens et comme étalon de référence en chimie analytique

5. Mécanisme d'action

L'estradiol-16-bêta-carboxylate de méthyle exerce ses effets en se liant aux récepteurs des œstrogènes, en particulier aux récepteurs des œstrogènes alpha (ERα) et aux récepteurs des œstrogènes bêta (ERβ). Cette liaison déclenche une cascade d'événements moléculaires qui régulent l'expression des gènes et les fonctions cellulaires. Le composé agit également comme un inhibiteur de la 17 bêta-déshydrogénase de l'estradiol 1, une enzyme impliquée dans le métabolisme des stéroïdes .

Composés similaires :

Estradiol : Le composé parent, œstrogène naturel à forte activité biologique.

Ethinylestradiol : Un dérivé synthétique utilisé dans les contraceptifs oraux.

Méthyltestostérone : Un autre stéroïde synthétique ayant une activité androgénique

Unicité : L'estradiol-16-bêta-carboxylate de méthyle est unique en raison de ses modifications structurelles spécifiques, qui lui confèrent des propriétés biologiques distinctes. Contrairement à l'estradiol, il a une stabilité métabolique accrue et un spectre d'activité biologique différent, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Methyl estradiol-16-beta-carboxylate has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on steroid activity.

Biology: The compound is investigated for its role in modulating enzyme activity, particularly estradiol 17 beta-dehydrogenase 1.

Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Industry: It is used in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry

Mécanisme D'action

Methyl estradiol-16-beta-carboxylate exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The compound also acts as an inhibitor of estradiol 17 beta-dehydrogenase 1, an enzyme involved in steroid metabolism .

Comparaison Avec Des Composés Similaires

Estradiol: The parent compound, naturally occurring estrogen with high biological activity.

Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Methyltestosterone: Another synthetic steroid with androgenic activity

Uniqueness: Methyl estradiol-16-beta-carboxylate is unique due to its specific structural modifications, which confer distinct biological properties. Unlike estradiol, it has enhanced metabolic stability and a different spectrum of biological activity, making it a valuable compound for research and therapeutic applications .

Propriétés

Formule moléculaire |

C20H26O4 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate |

InChI |

InChI=1S/C20H26O4/c1-20-8-7-14-13-6-4-12(21)9-11(13)3-5-15(14)17(20)10-16(18(20)22)19(23)24-2/h4,6,9,14-18,21-22H,3,5,7-8,10H2,1-2H3 |

Clé InChI |

ATXQVYDXJMHPHM-UHFFFAOYSA-N |

SMILES canonique |

CC12CCC3C(C1CC(C2O)C(=O)OC)CCC4=C3C=CC(=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850478.png)

![4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine](/img/structure/B10850490.png)